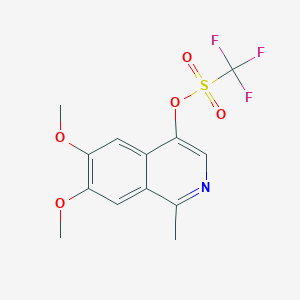
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a propan-2-yl group, a phenylacryloyl moiety, and an imidate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate typically involves the reaction of propan-2-yl imidate with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The phenylacryloyl moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacrylic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate involves its interaction with molecular targets such as enzymes or receptors. The phenylacryloyl moiety can form covalent or non-covalent bonds with active sites on enzymes, inhibiting their activity. The imidate group can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (1E)-N-(3-phenylacryloyl)acetamidate: Similar structure but with an acetamidate group instead of an imidate group.
Propan-2-yl (1E)-N-(3-phenylacryloyl)butanimidate: Similar structure but with a butanimidate group instead of a propanimidate group.
Propan-2-yl (1E)-N-(3-phenylacryloyl)benzoimidate: Similar structure but with a benzoimidate group instead of a propanimidate group.
Uniqueness
Propan-2-yl (1E)-N-(3-phenylacryloyl)propanimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the phenylacryloyl and imidate groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
730-30-3 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-phenylprop-2-enoyl)propanimidate |
InChI |
InChI=1S/C15H19NO2/c1-4-15(18-12(2)3)16-14(17)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Clave InChI |
ZJBUKNJQPWXUFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC(=O)C=CC1=CC=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)
![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)

![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
